molecular formula C15H12FN B179317 2-(4-fluorophenyl)-1-methyl-1H-indole CAS No. 145133-64-8

2-(4-fluorophenyl)-1-methyl-1H-indole

Cat. No.: B179317
CAS No.: 145133-64-8
M. Wt: 225.26 g/mol
InChI Key: AEBBWDDJENROAM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-methyl-1H-indole ( 145133-64-8) is an indole-based chemical compound with a molecular formula of C 15 H 12 FN and a molecular weight of 225.26 g/mol . This fluorine-substituted indole derivative serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the exploration of compounds that target the central nervous system. The structural motif of a 2-aryl-1H-indole is a key feature in many bioactive molecules. Specifically, research on analogous 2-(4-fluorophenyl)-1H-benzo[d]imidazole compounds has identified them as promising, metabolically stable positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor . These modulators interact with the benzodiazepine binding site at the α1/γ2 interface, a target of significant interest for developing potential therapeutic strategies for a range of neurological dysfunctions related to the basal ganglia, such as Parkinson's disease . The incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design to enhance metabolic stability and improve bioavailability . As a specialized research chemical, this compound provides scientists with a versatile scaffold for structure-activity relationship (SAR) studies , library synthesis, and the development of novel receptor ligands . This product is intended for research purposes as a reference standard or chemical intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

145133-64-8

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-methylindole

InChI

InChI=1S/C15H12FN/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,1H3

InChI Key

AEBBWDDJENROAM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)F

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)F

Synonyms

2-(4-fluorophenyl)-1-methyl-1H-indole

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substitution Patterns on the Indole Core

3-(4-Fluorophenyl)-1-methyl-1H-indole
  • Structure : The 4-fluorophenyl group is at the 3-position instead of the 2-position.
  • Key Findings: Crystallographic studies reveal that the indole N–H forms non-classical interactions with adjacent π systems, influencing crystal packing and solubility . Unlike 2-(4-fluorophenyl)-1-methyl-1H-indole, this positional isomer lacks documented receptor-binding data, highlighting the importance of substituent placement.
5-Chloro-3-(4-fluorophenyl)-1H-indole
  • Structure : Chlorine at the 5-position and a 4-fluorophenyl group at the 3-position.
  • No direct activity data are available, but chlorine’s electron-withdrawing effects could alter electronic properties compared to the parent compound.
4-Fluoro-2-phenyl-1H-indole
  • Structure : Fluorine at the 4-position of the indole ring instead of the phenyl substituent.
  • Key Findings :
    • Positional isomerism shifts electronic density, which could impact binding to biological targets such as enzymes or receptors .

Bioisosteres: Indole vs. Benzoimidazole

2-(4-Fluorophenyl)-1H-benzo[d]imidazole
  • Structure : Replaces the indole core with a benzoimidazole ring.
  • The absence of a methyl group (cf.

Functional Group Modifications

Hydrazone Derivatives (e.g., Compound 92)
  • Structure : Incorporates a hydrazone group at the 3-position (3-{(E)-[2-(4-fluorophenyl)hydrazinylidene]methyl}-1-methyl-1H-indole).
  • Key Findings :
    • Exhibits superior antibacterial activity against Bacillus subtilis (MIC = 1 μM) compared to ampicillin (MIC = 5 μM), indicating that hydrazone groups enhance antimicrobial potency .
Nitroethyl-Substituted Derivatives
  • Structure : Features a nitroethyl group at the 3-position (e.g., 3-(1-(4-fluorophenyl)-2-nitroethyl)-1-methyl-1H-indole).
  • Key Findings :
    • The nitro group introduces strong electron-withdrawing effects, which may modulate reactivity in synthetic pathways or metabolic stability .

Halogenated Derivatives

4,7-Dichloro-2-(4-chlorophenyl)-1H-indole
  • Structure : Contains three chlorine substituents (4,7-dichloro on indole and 4-chlorophenyl).
  • Key Findings :
    • Increased halogen content enhances lipophilicity, which could improve blood-brain barrier penetration but may also raise toxicity concerns .

Comparative Data Table

Compound Name Substituents/Modifications Key Properties/Activities Reference
This compound 1-methyl, 2-(4-fluorophenyl) Baseline structure
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Benzoimidazole core GABA-A receptor interaction
3-(4-Fluorophenyl)-1-methyl-1H-indole 3-(4-fluorophenyl) Altered crystal packing
5-Chloro-3-(4-fluorophenyl)-1H-indole 5-chloro, 3-(4-fluorophenyl) Enhanced lipophilicity
Hydrazone derivative (Compound 92) Hydrazone at 3-position Antibacterial (MIC = 1 μM vs. B. subtilis)
4,7-Dichloro-2-(4-chlorophenyl)-1H-indole 4,7-dichloro, 4-chlorophenyl High lipophilicity

Preparation Methods

Step 1: Formation of 1-(4-Fluorophenyl)-2-(Methylphenylamino)Ethanone

A mixture of 4-fluoroacetophenone and N-methylaniline in DMF undergoes heating at 100°C for 10–11 hours, yielding the intermediate ketamine (78% yield). TLC monitoring confirms reaction completion, with recrystallization in ethanol enhancing purity.

Step 2: Cyclization to 2-(4-Fluorophenyl)-1-methyl-1H-indole

The ketamine intermediate is refluxed with ZnCl₂ in ethanol, inducing cyclization via electrophilic aromatic substitution. ZnCl₂ acts as both a Lewis acid catalyst and dehydrating agent, facilitating the formation of the indole ring. After 3–5 hours, the product is isolated via acid workup (dilute HCl) and recrystallized in ethanol, achieving an 80% yield.

Critical parameters include:

  • ZnCl₂ stoichiometry : 0.43 equivalents relative to ketamine.

  • Solvent : Ethanol enables optimal solubility and reflux conditions.

  • Temperature : Prolonged heating at 78–80°C ensures complete cyclization.

While this method is robust for gram-scale synthesis, the use of stoichiometric ZnCl₂ raises environmental concerns, necessitating post-reaction neutralization steps.

Multicomponent Reaction with Sulfur and L-Phenylalanine

A novel one-pot synthesis leverages sulfur-mediated annulation to assemble the indole scaffold. Combining N-methylindole, 4-fluoroacetophenone, sulfur powder, and L-phenylalanine in acetic acid/DMF at 150°C furnishes the target compound in 65% yield.

The reaction pathway involves in situ generation of thienoindole intermediates, with sulfur facilitating C–S bond formation. L-Phenylalanine likely acts as a bifunctional catalyst, enhancing both nucleophilicity and electrophilicity at critical positions. Key advantages include:

  • Operational simplicity : No pre-functionalization of reactants required.

  • Solvent system : Acetic acid/DMF (1:1) balances reactivity and solubility.

However, competing side reactions (e.g., over-arylation) reduce yields compared to Pd-catalyzed methods. The table below contrasts this approach with others:

MethodYieldCatalystTemperatureTime
Pd-Catalyzed Arylation65–75%Pd(OAc)₂80°C12–16 h
ZnCl₂ Cyclization80%ZnCl₂78–80°C3–5 h
Multicomponent Reaction65%L-Phenylalanine150°C16 h

Comparative Analysis of Methodologies

Efficiency and Scalability

The ZnCl₂-mediated cyclization offers the highest yield (80%) but requires hazardous reagents. Palladium catalysis, while moderately efficient (65–75%), provides superior regiocontrol and is preferable for pharmaceutical applications. The multicomponent method lags in yield (65%) but excels in step economy.

Environmental and Practical Considerations

Pd-based methods generate less waste but incur higher costs due to noble metal usage. ZnCl₂ cyclization, though cost-effective, necessitates careful handling of acidic byproducts. The sulfur/L-phenylalanine system is greener but less reproducible at scale .

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